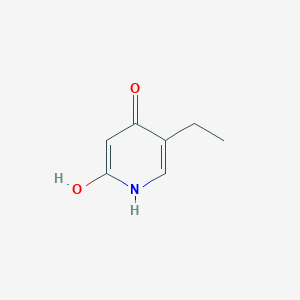

2(1H)-Pyridinone, 5-ethyl-4-hydroxy-

Description

Contextual Significance within Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of organic chemistry and drug discovery. nih.gov Pyridinones, as a class of six-membered heterocyclic compounds containing a nitrogen atom and a carbonyl group, are of particular interest due to their prevalence in biologically active natural products and synthetic pharmaceuticals. nih.govresearchgate.net They exist as two main isomers, 2-pyridinones and 4-pyridinones, with the 2-pyridinone form often being more stable under physiological conditions. nih.gov The presence of hydroxyl and ethyl groups on the pyridinone ring of 2(1H)-Pyridinone, 5-ethyl-4-hydroxy- further functionalizes the core structure, opening avenues for diverse chemical modifications and biological interactions.

The 4-hydroxy-2-pyridone moiety is a recurring structural motif in a variety of natural product alkaloids that exhibit a wide range of biological activities, including antifungal, antibacterial, and cytotoxic effects. psu.eduresearchgate.net This has spurred significant interest in the synthesis and study of these compounds. psu.edu

Overview of Academic Research Trajectories for 2(1H)-Pyridinone, 5-ethyl-4-hydroxy-

Academic research on 2(1H)-Pyridinone, 5-ethyl-4-hydroxy- and its analogs has followed several key trajectories:

Synthesis and Derivatization: A primary focus has been the development of efficient synthetic routes to the 4-hydroxy-2-pyridone core and its derivatives. organic-chemistry.org Researchers have explored various methods, including multi-component reactions and cyclization strategies, to construct this heterocyclic system. organic-chemistry.orgmdpi.com The synthesis of derivatives allows for the systematic investigation of structure-activity relationships. nih.gov

Biological Activity Screening: A significant portion of the research involves evaluating the biological potential of these compounds. The pyridinone scaffold is associated with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. nih.govresearchgate.net

Chemical and Physical Property Characterization: Detailed studies are conducted to understand the fundamental chemical and physical properties of these molecules. This includes spectroscopic analysis and computational modeling to elucidate their electronic structure and reactivity. nih.gov

Fundamental Research Questions Pertaining to 2(1H)-Pyridinone, 5-ethyl-4-hydroxy-

The investigation of 2(1H)-Pyridinone, 5-ethyl-4-hydroxy- is driven by several fundamental research questions:

What are the most efficient and scalable synthetic methods for producing 2(1H)-Pyridinone, 5-ethyl-4-hydroxy- and its derivatives?

How do the substituents on the pyridinone ring, specifically the 5-ethyl and 4-hydroxy groups, influence the molecule's biological activity?

What are the specific molecular targets and mechanisms of action responsible for the observed biological effects of 2(1H)-Pyridinone, 5-ethyl-4-hydroxy- and related compounds?

Can the physicochemical properties of this compound be modulated through derivatization to enhance its potential for various applications?

The following table provides a summary of the key properties of the parent compound, 4-hydroxy-2(1H)-pyridinone, which serves as a foundational reference for understanding its derivatives.

| Property | Value |

| Molecular Formula | C5H5NO2 |

| Molecular Weight | 111.10 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| CAS Number | Not available |

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-4-hydroxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-5-4-8-7(10)3-6(5)9/h3-4H,2H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOZJUMVQRHFVEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC(=O)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 1h Pyridinone, 5 Ethyl 4 Hydroxy and Its Analogues

Retrosynthetic Analysis of the 2(1H)-Pyridinone, 5-ethyl-4-hydroxy- Core Structure

A retrosynthetic analysis of the target molecule, 2(1H)-Pyridinone, 5-ethyl-4-hydroxy-, reveals several potential disconnections and strategic approaches for its synthesis. The core 2-pyridinone ring can be conceptually disassembled to identify simpler, readily available starting materials.

One common strategy involves a disconnection of the C-N and C-C bonds of the pyridinone ring, leading back to acyclic precursors. This approach often utilizes a [4+2] cycloaddition or a condensation-cyclization cascade. For instance, the target molecule can be retrosynthetically derived from a β-ketoester and an amine source, a classic approach to forming the 4-hydroxy-2-pyridinone core. The ethyl group at the 5-position can be introduced either through the choice of a suitably substituted precursor or by a subsequent functionalization step.

Another retrosynthetic approach focuses on the modification of a pre-existing pyridine (B92270) or pyridinone ring. nih.gov This might involve the introduction of the hydroxyl and ethyl groups onto a simpler pyridinone core through regioselective functionalization reactions. Thinking backwards, this strategy relies on robust methods for site-selective C-H activation or directed ortho-metalation. youtube.com

The key disconnections can be summarized as follows:

Disconnection of the pyridinone ring: This leads to acyclic precursors such as β-dicarbonyl compounds and enamines or their equivalents.

Functional group interconversion: This involves the retrosynthesis of the hydroxyl and ethyl groups to precursor functionalities that can be manipulated during the synthesis.

These retrosynthetic pathways provide a roadmap for the development of both classical and modern synthetic routes to 2(1H)-Pyridinone, 5-ethyl-4-hydroxy-.

Classical and Modern Synthetic Routes to 2(1H)-Pyridinone, 5-ethyl-4-hydroxy-

The synthesis of 2(1H)-pyridinones has evolved significantly, with modern methods offering improved efficiency, selectivity, and functional group tolerance compared to classical approaches. iipseries.orgnih.gov

The formation of the pyridinone ring is the cornerstone of the synthesis. Various cyclization strategies have been developed to construct this heterocyclic core.

Condensation Reactions: A prevalent method involves the condensation of β-ketoesters with enamines or related nitrogen-containing nucleophiles. For the synthesis of 4-hydroxy-2-pyridinones, ethyl 3-aminocrotonate can be condensed with activated malonate derivatives, often in a single step without the need for a strong base. nih.gov The reaction between a β-ketoester enolate and an isocyanate is another effective route. psu.edu

Intramolecular Cyclization: Intramolecular cyclization of amides derived from β-enamino ketones provides a direct route to substituted 2(1H)-pyridinones. researchgate.netosi.lv This method often requires basic conditions to facilitate the ring closure.

Multi-component Reactions (MCRs): MCRs have emerged as a powerful tool for the rapid and efficient synthesis of complex molecules like 2-pyridinones from simple starting materials in a single pot. nih.gov These reactions offer high atom economy and step efficiency. For example, a four-component reaction of a ketone, malononitrile, ethyl cyanoacetate, and hydrazine (B178648) hydrate (B1144303) can be used to synthesize highly functionalized pyridin-2(1H)-one derivatives. nih.gov

[2+2+2] Cycloaddition: The nickel(0)-catalyzed intermolecular [2+2+2] cycloaddition of alkynes and isocyanates offers a convergent approach to 2-pyridone derivatives. iipseries.org

From Pyranones: 4H-pyran-4-ones can serve as precursors to 4-hydroxypyridines. Treatment of a substituted pyranone with an ammonia (B1221849) source can lead to the corresponding 4-hydroxypyridine. google.com

Below is a table summarizing various cyclization strategies for the synthesis of 2-pyridinone derivatives.

| Cyclization Strategy | Key Reactants | Conditions | Advantages |

| Condensation | β-ketoesters, enamines | Base or acid catalysis | Readily available starting materials, straightforward |

| Intramolecular Cyclization | β-enamino ketone amides | Basic media | Forms substituted pyridinones directly |

| Multi-component Reactions | Aldehydes, active methylene (B1212753) compounds, amines | Various catalysts (e.g., piperidine, Lewis acids) | High efficiency, diversity-oriented |

| [2+2+2] Cycloaddition | Alkynes, isocyanates | Transition metal catalysts (e.g., Ni(0), Co) | Convergent, good for specific substitution patterns |

| From Pyranones | 4H-pyran-4-ones, ammonia source | Often requires heating | Access to 4-hydroxypyridines |

Once the 2-pyridinone core is established, or to introduce the desired substituents on a pre-existing ring, regioselective functionalization is crucial. The electronic nature of the pyridinone ring, with its electron-rich and electron-deficient positions, dictates the strategy for introducing functional groups at specific sites.

C3-Selective Functionalization: The C3 position of 4-hydroxy-2-pyridones is nucleophilic and can undergo electrophilic substitution. For instance, palladium-catalyzed oxidative arylation with arylboronic acids has been used to functionalize the C3 position. rsc.org

C6-Selective Functionalization: The C6 position can be functionalized through directed metalation. Using a directing group, such as a picolinamide, allows for manganese(I)-catalyzed C6-alkylation. rsc.org Copper(II)-catalyzed thiolation with disulfides is another method for C6-functionalization. rsc.org

Ortho-Lithiation: Directed ortho-lithiation is a powerful technique for the regioselective functionalization of pyridines. For example, the use of a tertiary sulfonamide directing group can facilitate lithiation at the position ortho to the directing group. acs.org

Palladium/Norbornene Cooperative Catalysis: This strategy, also known as the Catellani reaction, enables the dual functionalization of iodinated 2-pyridones. It allows for the introduction of different groups at the ortho and ipso positions of the aryl iodide, providing a versatile method for creating a library of 2-pyridone derivatives. nih.gov

The table below highlights some regioselective functionalization methods for 2-pyridones.

| Position | Method | Reagents/Catalysts | Key Features |

| C3 | Oxidative Arylation | Arylboronic acids, Pd(II) catalyst, oxidant | Takes advantage of the enol-like character of 4-hydroxy-2-pyridone |

| C6 | Directed C-H Alkylation | Alkenes, Mn(I) catalyst, directing group | High regioselectivity at the C6 position |

| C6 | Thiolation | Disulfides, Cu(II) catalyst | Introduces a sulfur functionality at C6 |

| Ortho to directing group | Ortho-Lithiation | Strong base (e.g., n-BuLi), directing group | Powerful method for site-specific functionalization |

| Ortho and ipso to iodine | Catellani Reaction | Alkyl/aryl halides, Pd/norbornene catalyst | Diversity-oriented synthesis |

Green Chemistry Principles in the Synthesis of 2(1H)-Pyridinone, 5-ethyl-4-hydroxy-

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. rasayanjournal.co.in The synthesis of 2(1H)-pyridinones is no exception, with research focusing on developing more sustainable methods. researchgate.net

The development of efficient and recyclable catalysts is a key aspect of green chemistry.

Heterogeneous Catalysts: The use of solid-supported catalysts, such as magnesium oxide and bismuth(III) nitrate (B79036) pentahydrate, has been reported for the synthesis of N-amino-2-pyridones. innovareacademics.in These catalysts can often be recovered and reused, reducing waste.

Biocatalysis: While not yet widely reported for this specific compound, enzymatic catalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods.

Transition Metal Catalysis: While transition metals are often used, research is ongoing to develop catalysts based on more abundant and less toxic metals. Cobalt-catalyzed reactions, for example, have been used for the synthesis of pyridinones. organic-chemistry.org

Reducing or eliminating the use of hazardous organic solvents is a major goal of green chemistry.

Solvent-Free Reactions: Many syntheses of 2-pyridinone derivatives can be carried out under solvent-free conditions, often with thermal or microwave assistance. scirp.orgwordpress.com These methods can lead to higher yields and shorter reaction times.

Aqueous Media: Water is an ideal green solvent. One-pot syntheses of N-amino-3-cyano-2-pyridone derivatives have been developed in water or a mixture of water and ethanol. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the synthesis of pyridine derivatives, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov

Ultrasound Irradiation: The use of ultrasound has been demonstrated to promote the one-pot, four-component synthesis of pyridin-2(1H)-one derivatives, offering advantages such as shorter reaction times and excellent yields. nih.gov

The following table summarizes some green chemistry approaches for pyridinone synthesis.

| Green Chemistry Approach | Example | Advantages |

| Solvent-Free Synthesis | Thermal multicomponent domino reaction | Reduced solvent waste, often high yields |

| Aqueous Media | One-pot reaction in water/ethanol | Environmentally benign solvent, improved safety |

| Microwave-Assisted Synthesis | Synthesis of 3-pyridine derivatives | Shorter reaction times, higher yields |

| Ultrasound Irradiation | Four-component synthesis of pyridin-2(1H)-ones | Energy efficient, rapid reactions |

| Heterogeneous Catalysis | Use of MgO and Bi(NO₃)₂·5H₂O | Catalyst recyclability, reduced waste |

Flow Chemistry and Continuous Processing for 2(1H)-Pyridinone, 5-ethyl-4-hydroxy- Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical synthesis, offering enhanced control, safety, and efficiency. uc.ptyoutube.com For a target molecule like 2(1H)-Pyridinone, 5-ethyl-4-hydroxy-, a multi-step continuous manufacturing process can be conceptualized, drawing parallels from established continuous pharmaceutical production systems. mit.edu Such a process integrates synthesis, purification, and crystallization into a single, seamless operation, drastically reducing production time compared to conventional methods. mit.edu

A potential flow synthesis could commence with pumping the initial precursors, such as a suitably substituted β-keto ester or a functionalized enamine-dioxinone, into a heated tubular reactor. mit.edunih.gov The use of flow reactors allows for precise control over reaction parameters, including temperature, pressure, and residence time, which can lead to faster reaction rates and improved selectivity. youtube.com For instance, reactions can be conducted at temperatures above the solvent's boiling point due to the pressurized system, a feat difficult to manage in batch reactors. mit.edu

Following the primary reaction, in-line workup and purification can be executed. This may involve introducing quench solutions and extraction solvents into the flow stream, followed by separation using advanced technologies like membrane-based liquid-liquid separators. mit.edu This integrated approach avoids the isolation of intermediates, streamlining the entire process. mdpi.com The final stages would involve continuous crystallization, filtration, and drying to yield the purified 2(1H)-Pyridinone, 5-ethyl-4-hydroxy-. mit.edu

The table below outlines a hypothetical comparison between batch and flow synthesis for a pyridone derivative, based on principles from continuous manufacturing.

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis | Advantage of Flow Synthesis |

| Reaction Time | Several hours to days (e.g., 72 hours for some pyridone syntheses). mit.edu | Minutes to a few hours. mit.edu | Significant reduction in process time. |

| Process Control | Difficult to maintain uniform temperature and mixing in large volumes. | Precise control over temperature, pressure, and stoichiometry. youtube.com | Higher reproducibility, yield, and selectivity. |

| Safety | Large volumes of reagents and solvents pose higher risks; exotherms are hard to control. mit.edu | Small reactor volumes and superior heat exchange enhance safety. uc.pt | Safer handling of hazardous reagents and exothermic reactions. |

| Workup & Purification | Performed in discrete, time-consuming steps (extraction, distillation, crystallization). | Integrated, in-line purification (e.g., membrane separation). mit.edu | Reduced manual handling and faster purification. |

| Scalability | Scaling up can be complex and may require significant process redesign. | Achieved by running the system for longer durations or by parallelization. uc.pt | More straightforward and predictable scale-up. |

Chemoenzymatic Synthesis of 2(1H)-Pyridinone, 5-ethyl-4-hydroxy- Precursors

Chemoenzymatic synthesis leverages the high selectivity of enzymes to perform challenging chemical transformations, offering a powerful strategy for producing complex molecules and their precursors. metu.edu.tr In the context of 2(1H)-Pyridinone, 5-ethyl-4-hydroxy-, chemoenzymatic methods are particularly valuable for preparing chiral precursors, which would be difficult to obtain through traditional chemistry. The synthesis of 4-hydroxy-2-pyridinones often proceeds through the cyclization of polycarbonyl compounds. mdpi.compsu.edu Therefore, the enzymatic synthesis of functionalized keto esters or diketones is a key focus.

A primary application is the enantioselective reduction of a prochiral ketone to a chiral alcohol. For instance, a precursor like ethyl 2,4-dioxohexanoate could be selectively reduced at one of the keto groups. Research into the synthesis of other chiral intermediates, such as ethyl (R)-2-hydroxy-4-phenylbutyrate, has demonstrated the efficacy of various microorganisms and purified enzymes for such reductions. researchgate.net Catalysts like baker's yeast or specific strains such as Pichia pastoris have been shown to reduce α-keto esters with high conversion rates and excellent enantioselectivity. researchgate.net

The efficiency of these biotransformations can be enhanced through process optimization. For example, using a two-phase system (e.g., diisopropyl ether/water) or adding adsorbing resins to the fermentation medium can control substrate and product concentrations, thereby improving both conversion and enantiomeric excess by mitigating substrate or product inhibition. researchgate.net The enzymes responsible for these transformations are typically carbonyl reductases or dehydrogenases, which utilize cofactors like NADPH. researchgate.net

The following table presents examples of relevant enzymatic reductions that could be adapted for the synthesis of precursors for 5-ethyl-4-hydroxy-2(1H)-pyridinone.

| Enzyme/Catalyst | Substrate Type | Product | Key Findings |

| Baker's Yeast | Ethyl 2,4-dioxo-4-phenylbutyrate | (−)-ethyl (R)-2-hydroxy-4-oxo-4-phenylbutyrate | 80% isolated yield; 98% enantiomeric excess (ee). Reaction performed in a two-phase system. researchgate.net |

| Pichia pastoris CBS 704 | Ethyl 2,4-dioxo-4-phenylbutyrate | Ethyl (R)-2-hydroxy-4-oxo-4-phenylbutyrate | High conversion and enantioselectivity. Use of adsorbing resins improved performance. researchgate.net |

| Carbonyl Reductase (CpCR) with Glucose Dehydrogenase (GDH) | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | (R)-2-Hydroxy-4-phenylbutyric acid ethyl ester ((R)-HPBE) | An in-situ coenzyme (NADPH) regeneration system was successfully developed. researchgate.net |

| Ferredoxin-NADP+ oxidoreductase (FNR) | Pyridine-N-oxide derivatives | Reduced Pyridines | Demonstrates enzymatic activity on the pyridine ring system itself, suggesting potential for late-stage enzymatic modifications. researchgate.net |

By employing these advanced chemoenzymatic strategies, it is possible to synthesize optically pure precursors that can then be cyclized to form the final 2(1H)-Pyridinone, 5-ethyl-4-hydroxy- product.

Theoretical and Computational Chemistry Studies of 2 1h Pyridinone, 5 Ethyl 4 Hydroxy

Electronic Structure and Aromaticity Analysis of the 2(1H)-Pyridinone, 5-ethyl-4-hydroxy- System

The electronic nature of the pyridinone ring is complex, existing as a hybrid of aromatic and non-aromatic forms. The degree of aromaticity is a key determinant of its stability and reactivity. Computational analysis, particularly using methods like Density Functional Theory (DFT), allows for the calculation of bond lengths, electron distribution, and magnetic criteria of aromaticity, such as Nucleus-Independent Chemical Shift (NICS).

Aromaticity is often assessed by calculating NICS values at the center of the ring. A more negative NICS value typically indicates stronger aromatic character. For the related 2-hydroxypyridine (B17775)/2-pyridone system, DFT calculations have been used to compare bond distances, which suggest that the 2-hydroxypyridine tautomer possesses more aromatic character with more uniform C-C bond lengths, whereas the 2-pyridone form has bond lengths more consistent with localized single and double bonds. The electronic contributions of the 4-hydroxy and 5-ethyl groups in the target molecule are expected to further modulate these characteristics.

Table 1: Representative Calculated Bond Lengths (Å) for the 2-Pyridone Core Structure This table presents typical bond lengths for the parent 2-pyridone ring, calculated using DFT methods, to illustrate the bond alternation characteristic of the system. The actual values for the 5-ethyl-4-hydroxy- derivative would be influenced by the substituents.

| Bond | Typical Calculated Length (Å) |

| C2=O8 | 1.24 |

| N1-C2 | 1.39 |

| N1-C6 | 1.36 |

| C5-C6 | 1.35 |

| C4-C5 | 1.43 |

| C3-C4 | 1.36 |

| C2-C3 | 1.45 |

Source: Adapted from principles discussed in computational studies of 2-pyridone systems.

Tautomeric Equilibria and Interconversion Mechanisms of 2(1H)-Pyridinone, 5-ethyl-4-hydroxy-

Tautomerism is a fundamental property of pyridinone systems. The parent 2(1H)-pyridinone exists in equilibrium with its aromatic tautomer, 2-hydroxypyridine. This equilibrium is sensitive to the solvent environment, with the pyridone form being favored in polar solvents.

The 5-ethyl-4-hydroxy-2(1H)-pyridinone system presents a more complex tautomeric landscape due to the presence of the 4-hydroxy group. This allows for multiple potential tautomeric forms, including the 4,5-disubstituted-2-hydroxypyridine and various keto-enol arrangements.

Computational studies can predict the relative energies of these tautomers in the gas phase and in different solvents using continuum solvation models (like PCM) or explicit solvent molecules. These calculations help determine the predominant tautomer under specific conditions. For the well-studied 2-hydroxypyridine/2-pyridone equilibrium, the energy difference is small, with the pyridone form being slightly more stable in many cases. The interconversion mechanism, often involving intramolecular or solvent-assisted proton transfer, can also be mapped computationally to find the transition state energies and determine the kinetic barriers for tautomerization.

Table 2: Representative Relative Energies of Tautomers for a Hydroxypyridine System This table illustrates how computational chemistry can be used to determine the relative stability of different tautomers. The values are hypothetical for the target compound but are based on established findings for the 2-hydroxypyridine/2-pyridone system.

| Tautomer | Gas Phase Relative Energy (kcal/mol) | Aqueous Phase Relative Energy (kcal/mol) |

| 5-ethyl-4-hydroxy-2(1H)-pyridinone | 0.00 (Reference) | 0.00 (Reference) |

| 5-ethyl-2,4-dihydroxypyridine | +0.5 | +2.5 |

| Other potential keto/enol forms | > +5.0 | > +5.0 |

Source: Illustrative data based on principles from computational studies on hydroxypyridine tautomerism.

Conformational Analysis and Molecular Dynamics Simulations of 2(1H)-Pyridinone, 5-ethyl-4-hydroxy-

The presence of the flexible ethyl group at the C5 position introduces conformational isomerism. Rotation around the C5-C(ethyl) single bond gives rise to different spatial arrangements (conformers) with varying energies. A potential energy surface scan can be performed computationally by systematically rotating this bond to identify the low-energy, stable conformers and the energy barriers between them.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. By simulating the motion of atoms according to classical mechanics, MD can explore the conformational space, study the flexibility of the ethyl group and the pyridinone ring, and analyze its interactions with solvent molecules, such as water. These simulations provide a time-averaged picture of the molecule's structure and dynamics, which is crucial for understanding its behavior in a biological or solution-phase environment.

Quantum Mechanical Predictions of Reactivity Sites in 2(1H)-Pyridinone, 5-ethyl-4-hydroxy-

Quantum mechanical calculations are powerful tools for predicting the most likely sites for chemical reactions. Reactivity can be understood by analyzing the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack.

Another approach involves calculating the electrostatic potential (ESP) surface, which maps the charge distribution onto the molecule's surface. Red regions (negative potential) indicate electron-rich areas likely to attract electrophiles, while blue regions (positive potential) are electron-poor and attract nucleophiles. For the 2(1H)-pyridinone system, the oxygen atom of the carbonyl group is a prominent site of negative potential, making it a key hydrogen bond acceptor. The N-H proton is a primary site of positive potential, acting as a hydrogen bond donor. The presence of the 4-hydroxy and 5-ethyl groups will further tune this surface, influencing intermolecular interactions. Local Fukui indices can also be calculated to provide a quantitative measure of reactivity at each atomic site.

Table 3: Predicted Reactivity Indices for the 2(1H)-Pyridinone, 5-ethyl-4-hydroxy- Scaffold This conceptual table outlines the expected reactive sites based on general principles of pyridinone chemistry.

| Atomic Site | Predicted Reactivity | Governing Factor |

| Carbonyl Oxygen (C2=O) | High affinity for electrophiles, H-bond acceptor | High negative electrostatic potential, HOMO density |

| Nitrogen Proton (N-H) | High affinity for nucleophiles, H-bond donor | High positive electrostatic potential |

| Hydroxyl Oxygen (C4-O) | Nucleophilic, H-bond acceptor/donor | Lone pair availability, negative potential |

| Ring Carbon C3 & C5 | Potential sites for electrophilic substitution | Modulated by substituent effects on HOMO |

| Ring Carbon C6 | Potential site for nucleophilic attack | Modulated by substituent effects on LUMO |

Source: Based on general principles of reactivity in heterocyclic systems.

In Silico Screening and Virtual Library Design for 2(1H)-Pyridinone, 5-ethyl-4-hydroxy- Derivatives

The 5-ethyl-4-hydroxy-2(1H)-pyridinone core serves as a valuable scaffold in medicinal chemistry. In silico methods can be used to explore its potential by designing and evaluating virtual libraries of derivatives. This process begins with the core structure and systematically adds various substituents at accessible positions (e.g., the N1 position or by modifying the ethyl group).

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), can be employed if a set of analogues with known biological activity is available. These methods build a statistical model correlating the 3D steric and electrostatic properties of the molecules with their activity, providing a map that guides the design of new, more potent compounds.

Furthermore, molecular docking can be used to screen a virtual library against a specific biological target, such as an enzyme active site. This technique predicts the binding mode and affinity of each derivative, allowing for the prioritization of compounds for synthesis and experimental testing. This rational, computation-driven approach significantly accelerates the drug discovery process.

Mechanistic Investigations of Chemical Reactions Involving 2 1h Pyridinone, 5 Ethyl 4 Hydroxy

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridinone Core

The pyridinone ring in 2(1H)-Pyridinone, 5-ethyl-4-hydroxy- possesses a unique electronic nature that influences its susceptibility to electrophilic and nucleophilic aromatic substitution reactions. The presence of the electron-donating hydroxyl group at the 4-position and the electron-withdrawing carbonyl group at the 2-position, along with the nitrogen heteroatom, dictates the regioselectivity and rate of these reactions.

| Reaction | Reagents | Typical Position of Substitution | Mechanistic Notes |

| Nitration | HNO₃, H₂SO₄ | 3-position | The strong acid protonates the hydroxyl group, but the directing effect remains. |

| Bromination | Br₂, FeBr₃ | 3-position | The Lewis acid polarizes the bromine molecule, generating the electrophile. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-position | This reaction introduces an acyl group, which is deactivating for subsequent substitutions. |

Nucleophilic aromatic substitution (NAS) on the pyridinone ring is less common and typically requires the presence of a good leaving group at an activated position (ortho or para to an electron-withdrawing group). rsc.org In the case of 2(1H)-Pyridinone, 5-ethyl-4-hydroxy-, direct NAS is challenging due to the absence of a suitable leaving group on the ring. However, derivatives where the hydroxyl group is converted to a better leaving group (e.g., a sulfonate ester) could potentially undergo NAS.

Functional Group Transformations of the Ethyl and Hydroxyl Moieties of 2(1H)-Pyridinone, 5-ethyl-4-hydroxy-

The ethyl and hydroxyl groups of 2(1H)-Pyridinone, 5-ethyl-4-hydroxy- are amenable to a variety of functional group interconversions, providing avenues for synthesizing a diverse range of derivatives.

The hydroxyl group, being a nucleophile and a weak acid, can undergo several key transformations. masterorganicchemistry.com Etherification, for instance, can be achieved by reacting the pyridinone with an alkyl halide in the presence of a base. This reaction typically follows an SN2 mechanism. Esterification can be accomplished using an acyl chloride or an acid anhydride, often in the presence of a base like pyridine (B92270).

The ethyl group can also be chemically modified. Oxidation of the ethyl group can lead to various products depending on the oxidizing agent and reaction conditions. For example, strong oxidizing agents could potentially oxidize the ethyl group to an acetyl group or even a carboxylic acid. Free-radical halogenation at the benzylic-like position of the ethyl group is also a plausible transformation.

| Functional Group | Reaction | Reagents | Product Type |

| Hydroxyl | Etherification | Alkyl halide, Base (e.g., K₂CO₃) | Ether |

| Hydroxyl | Esterification | Acyl chloride, Base (e.g., Pyridine) | Ester |

| Ethyl | Oxidation | Strong Oxidant (e.g., KMnO₄) | Acetyl or Carboxyl |

| Ethyl | Halogenation | NBS, Light/Heat | Haloethyl derivative |

Metal-Catalyzed Coupling Reactions with 2(1H)-Pyridinone, 5-ethyl-4-hydroxy-

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these reactions with 2(1H)-Pyridinone, 5-ethyl-4-hydroxy-, it is often necessary to first introduce a handle for coupling, such as a halogen or a triflate group. For example, the hydroxyl group can be converted to a triflate, which is an excellent leaving group in palladium-catalyzed reactions.

Once a suitable derivative is prepared (e.g., 3-bromo-5-ethyl-4-hydroxy-2(1H)-pyridinone), it can participate in a variety of coupling reactions. The Suzuki coupling, which uses a boronic acid or ester, is a versatile method for forming new C-C bonds. The Heck reaction, which couples the pyridinone with an alkene, is another important transformation. The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling with an amine.

| Coupling Reaction | Pyridinone Derivative | Coupling Partner | Catalyst System (Typical) |

| Suzuki Coupling | Halide or Triflate | Boronic acid/ester | Pd(PPh₃)₄, Base |

| Heck Reaction | Halide or Triflate | Alkene | Pd(OAc)₂, PPh₃, Base |

| Buchwald-Hartwig Amination | Halide or Triflate | Amine | Pd catalyst, Ligand (e.g., BINAP), Base |

Photochemical and Thermal Transformations of 2(1H)-Pyridinone, 5-ethyl-4-hydroxy-

The photochemical and thermal behavior of 2(1H)-pyridinones can lead to interesting and sometimes complex molecular rearrangements. Photochemical reactions of pyridinones often involve the carbonyl group and the conjugated system. Upon absorption of UV light, the molecule can be excited to a higher electronic state, which can then undergo various transformations. One common photochemical reaction for similar cyclic systems is a Norrish Type I cleavage, which could potentially lead to ring-opening. rsc.org

Thermal transformations of 2(1H)-Pyridinone, 5-ethyl-4-hydroxy- would likely require high temperatures. Under such conditions, decarboxylation or other fragmentation pathways might be observed. The stability of the pyridinone ring is significant, but at elevated temperatures, decomposition or rearrangement could occur. The specific products would depend on the reaction conditions, including the presence of other reagents or catalysts.

Ring-Opening and Ring-Closing Reactions of the 2(1H)-Pyridinone, 5-ethyl-4-hydroxy- Scaffold

The pyridinone ring is generally stable, but under certain conditions, it can undergo ring-opening reactions. mdpi.com Strong acidic or basic hydrolysis can lead to the cleavage of the amide bond within the ring, resulting in an acyclic amino acid derivative. The specific conditions required for ring-opening would depend on the substituents present on the ring.

Conversely, the synthesis of the 2(1H)-Pyridinone, 5-ethyl-4-hydroxy- scaffold is often achieved through ring-closing (cyclization) reactions. nih.gov A common strategy involves the condensation of a β-keto ester with a source of ammonia (B1221849) or an amine. For the target molecule, a plausible synthetic route would involve the cyclization of a derivative of 3-oxopentanoate (B1256331) with an appropriate nitrogen-containing reagent. The choice of starting materials and reaction conditions can be tailored to achieve high yields of the desired pyridinone. nih.gov

| Reaction Type | Conditions | General Outcome |

| Ring-Opening | Strong Acid/Base, Heat | Formation of an acyclic amino acid derivative |

| Ring-Closing | Condensation of a β-dicarbonyl compound with an amine/ammonia | Formation of the pyridinone ring |

Advanced Analytical Methodologies for 2 1h Pyridinone, 5 Ethyl 4 Hydroxy in Research Settings

High-Resolution Spectroscopic Characterization Techniques for Structural Elucidation

Structural elucidation is fundamentally achieved through a combination of high-resolution spectroscopic techniques that probe the molecule's atomic composition, connectivity, and electronic environment.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity of atoms in 2(1H)-Pyridinone, 5-ethyl-4-hydroxy-. While specific data for this exact compound is not widely published, the expected spectral features can be reliably inferred from its structural analogs, such as 4-hydroxy-2-pyridone and other substituted pyridinones. chemicalbook.comacs.org

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons. For 2(1H)-Pyridinone, 5-ethyl-4-hydroxy-, the ¹H NMR spectrum is expected to show distinct signals for the ethyl group protons (a triplet and a quartet), two aromatic protons on the pyridinone ring, and exchangeable protons from the N-H and O-H groups. The ¹³C NMR spectrum would correspondingly show signals for the ethyl carbons, the carbonyl carbon (C2), the hydroxyl-bearing carbon (C4), and the other ring carbons. chemicalbook.com

Two-dimensional (2D) NMR techniques are essential for unambiguous assignment.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the CH₂ and CH₃ protons of the ethyl group, as well as the coupling between adjacent protons on the pyridinone ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with its directly attached carbon, allowing for definitive assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for piecing together the entire structure. It would show correlations between the ethyl protons and the C5 carbon of the ring, and between the ring protons and the carbonyl carbon (C2), confirming the substitution pattern.

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|---|

| 1 | N-H | ~10-12 | - | C2, C6 |

| 2 | C=O | - | ~160-165 | - |

| 3 | C-H | ~6.0-6.5 | ~100-105 | C2, C4, C5 |

| 4 | C-OH | ~9-11 (OH) | ~160-170 | - |

| 5 | C-ethyl | - | ~115-120 | - |

| 6 | C-H | ~7.0-7.5 | ~135-140 | C2, C4, C5 |

| Ethyl-CH₂ | CH₂ | ~2.3-2.7 (q) | ~20-25 | C5, Ethyl-CH₃ |

| Ethyl-CH₃ | CH₃ | ~1.0-1.3 (t) | ~12-15 | C5, Ethyl-CH₂ |

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS)

Mass spectrometry (MS) provides critical information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which aids in structural confirmation.

High-Resolution Mass Spectrometry (HRMS): This technique measures the mass-to-charge ratio (m/z) with very high precision, allowing for the determination of the exact molecular formula. For 2(1H)-Pyridinone, 5-ethyl-4-hydroxy- (C₇H₉NO₂), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared against the measured value, typically with an error of less than 5 ppm.

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion is selected and subjected to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern is a structural fingerprint. For this compound, characteristic fragmentation would likely involve the loss of small neutral molecules. libretexts.orglibretexts.org For instance, the fragmentation of the related 4-hydroxy-2(1H)-pyridinone [M+H]⁺ (m/z 112.0) shows key fragments at m/z 94 and 76. nih.gov For the 5-ethyl derivative, one would expect logical cleavages such as the loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) from the ethyl group via a retro-Diels-Alder-type fragmentation or other rearrangements. libretexts.orgekb.eg

| Ion | Formula | Calculated Exact Mass (m/z) | Predicted Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | C₇H₁₀NO₂⁺ | 140.0698 | Parent Ion |

| [M-C₂H₄+H]⁺ | C₅H₆NO₂⁺ | 112.0393 | Loss of ethylene from ethyl group |

| [M-CO+H]⁺ | C₆H₁₀N⁺ | 112.0808 | Loss of carbon monoxide from pyridone ring |

Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy probe the vibrational modes of a molecule's functional groups. nih.govnih.gov They are particularly useful for confirming the presence of key bonds and studying intermolecular interactions like hydrogen bonding. iosrjournals.orgcdnsciencepub.com

For 2(1H)-Pyridinone, 5-ethyl-4-hydroxy-, the spectra would be dominated by characteristic absorption bands:

O-H and N-H Stretching: Broad bands in the region of 3400-2800 cm⁻¹ corresponding to the hydroxyl and amide N-H groups, respectively. The breadth of these peaks is indicative of strong hydrogen bonding in the solid state.

C-H Stretching: Sharp peaks just below 3000 cm⁻¹ from the ethyl group and aromatic C-H bonds.

C=O Stretching: A strong, prominent band typically around 1640-1680 cm⁻¹ for the amide carbonyl group. Its exact position can provide insight into the extent of hydrogen bonding and ring tautomerism. researchgate.net

C=C and C=N Stretching: Multiple bands in the 1600-1400 cm⁻¹ region, characteristic of the pyridinone ring system.

Raman spectroscopy provides complementary information, particularly for the non-polar C=C bonds and the symmetric vibrations of the ring structure. nih.govnih.gov Comparing experimental spectra with those calculated using Density Functional Theory (DFT) can aid in assigning vibrational modes and analyzing conformational preferences.

Chromatographic Separation Techniques for Purity Assessment and Isomer Separation

Chromatography is the gold standard for assessing the purity of a synthesized compound and for separating it from byproducts, starting materials, or isomers.

High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. sielc.com A typical method for a polar compound like 2(1H)-Pyridinone, 5-ethyl-4-hydroxy- would involve:

Stationary Phase: A reversed-phase column (e.g., C18 or C8) is generally effective. For separating closely related isomers, specialized columns that exploit hydrogen bonding interactions can also be used. sielc.comhelixchrom.com

Mobile Phase: A gradient of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a small amount of an acidic modifier (like formic acid or trifluoroacetic acid) to ensure sharp peak shapes by suppressing the ionization of the hydroxyl and amide groups.

Detection: A UV detector is highly effective, as the pyridinone ring system is a strong chromophore. The detector can be set to the absorbance maximum (λₘₐₓ) of the compound to achieve high sensitivity.

This HPLC method can quantify the purity of a sample by integrating the area of the main peak relative to the total area of all peaks. It is also crucial for separating potential positional isomers that might arise during synthesis. nsf.gov In some cases, Gas Chromatography (GC) could be employed for more volatile derivatives after a suitable derivatization step. nih.gov

X-ray Crystallography of 2(1H)-Pyridinone, 5-ethyl-4-hydroxy- and its Complexes

Should a suitable crystal of 2(1H)-Pyridinone, 5-ethyl-4-hydroxy- be grown, X-ray diffraction analysis would yield:

Unambiguous confirmation of the molecular structure and connectivity.

Precise bond lengths and angles, confirming the partial double-bond character of the C-N and C-C bonds within the ring.

Information on the crystal packing, particularly the intermolecular hydrogen bonding network. It is expected that the N-H and O-H groups would form strong hydrogen bonds, creating dimers or extended polymeric chains in the solid state. This is a common feature in pyridone and hydroxypyridine structures. iosrjournals.org

Analysis of complexes would reveal how the molecule coordinates to metal ions or interacts with other host molecules, providing insight into its potential applications in coordination chemistry or materials science.

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable to chiral derivatives)

The parent compound, 2(1H)-Pyridinone, 5-ethyl-4-hydroxy-, is achiral and therefore does not exhibit optical activity. However, if a chiral center were introduced into the molecule—for instance, by substitution with a chiral moiety or if a derivative were to exhibit atropisomerism—then chiroptical techniques would become essential. saschirality.orgcas.cz

Circular Dichroism (CD) spectroscopy is a primary chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. saschirality.org For a chiral derivative of 2(1H)-Pyridinone, 5-ethyl-4-hydroxy-, a CD spectrum would show positive or negative bands corresponding to the electronic transitions of the chromophoric pyridone core.

Enantiomeric Excess (ee) Determination: The intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers. This allows for the precise determination of the enantiomeric purity of a sample. mertenlab.de

Absolute Configuration: By comparing the experimental CD spectrum with spectra predicted by quantum chemical calculations, it is often possible to assign the absolute configuration (R or S) of the chiral centers. researchgate.net

Other chiroptical methods, such as Optical Rotatory Dispersion (ORD) and Vibrational Circular Dichroism (VCD), could provide further stereochemical information. cas.czcas.cz These methods would be critical in the research and development of any enantiomerically pure derivatives of this pyridinone scaffold.

Biochemical and Biological Research Perspectives of 2 1h Pyridinone, 5 Ethyl 4 Hydroxy Non Human Focus

In Vitro Enzyme Inhibition and Activation Studies of 2(1H)-Pyridinone, 5-ethyl-4-hydroxy-

No specific studies on the in vitro enzyme inhibition or activation by 2(1H)-Pyridinone, 5-ethyl-4-hydroxy- were found in the reviewed literature. Research on other pyridinone derivatives has explored their potential as inhibitors of various enzymes, but this information is not directly applicable to the subject compound.

Receptor Binding Assays and Ligand-Protein Interaction Studies (excluding human data)

There is no available information from non-human receptor binding assays or ligand-protein interaction studies specifically involving 2(1H)-Pyridinone, 5-ethyl-4-hydroxy-. While the pyridinone scaffold is of interest in medicinal chemistry for its potential to interact with biological targets, specific binding data for this particular derivative is not documented in the scientific literature.

Cellular Pathway Modulation by 2(1H)-Pyridinone, 5-ethyl-4-hydroxy- in Model Systems (e.g., bacterial, yeast, isolated cell lines, excluding human or clinical aspects)

No studies were identified that investigated the modulation of cellular pathways by 2(1H)-Pyridinone, 5-ethyl-4-hydroxy- in non-human model systems such as bacteria, yeast, or isolated animal cell lines. The effects of this specific compound on cellular signaling, metabolic, or other biological pathways have not been reported.

Molecular Mechanisms of Action in Biological Systems (non-clinical)

Due to the lack of studies on its interaction with enzymes, receptors, or cellular pathways, the molecular mechanism of action for 2(1H)-Pyridinone, 5-ethyl-4-hydroxy- in any non-clinical biological system remains uncharacterized.

Applications of 2 1h Pyridinone, 5 Ethyl 4 Hydroxy in Materials Science and Technology Non Human

Utilization as a Building Block in Polymer Synthesis

The structure of 2(1H)-Pyridinone, 5-ethyl-4-hydroxy-, featuring a reactive hydroxyl group and a polymerizable lactam ring, makes it an attractive monomer for the synthesis of advanced polymers. The presence of both a hydrogen bond donor (N-H) and acceptor (C=O), along with the hydroxyl group, allows for the creation of polymers with tailored properties such as high thermal stability, specific solubility, and the capacity for post-polymerization modification.

Research into related 4-hydroxy-2-pyridone structures has demonstrated their successful incorporation into various polymer backbones, including polyesters and polyamides. The resulting polymers often exhibit enhanced mechanical properties and thermal resistance due to the rigid pyridinone ring and the potential for strong intermolecular hydrogen bonding. While direct polymerization studies on the 5-ethyl-4-hydroxy derivative are not extensively documented, the established reactivity of the 4-hydroxy-2-pyridone core suggests its analogous potential.

Table 1: Potential Polymer Architectures Incorporating 2(1H)-Pyridinone, 5-ethyl-4-hydroxy-

| Polymer Type | Potential Monomer(s) | Expected Properties |

| Polyester | 2(1H)-Pyridinone, 5-ethyl-4-hydroxy- and a diacid chloride | High glass transition temperature, enhanced thermal stability |

| Polyamide | Diamine-functionalized 2(1H)-pyridinone, 5-ethyl-4-hydroxy- and a diacid chloride | Improved mechanical strength, hydrogen bonding capabilities |

| Polyurethane | Diol-functionalized 2(1H)-pyridinone, 5-ethyl-4-hydroxy- and a diisocyanate | Elastomeric properties with tunable hardness |

Integration into Supramolecular Assemblies and Smart Materials

The ability of the 4-hydroxy-2-pyridinone moiety to form stable and predictable hydrogen-bonded dimers is a cornerstone of its application in supramolecular chemistry. This self-assembly behavior, driven by the complementary donor-acceptor-acceptor and acceptor-donor-donor hydrogen bonding sites, allows for the construction of well-defined, non-covalent polymer chains and other complex architectures. The ethyl group at the 5-position can influence the solubility and packing of these assemblies.

These supramolecular structures are at the heart of developing "smart" materials that can respond to external stimuli such as temperature, light, or the presence of specific chemical species. For instance, the incorporation of photo-responsive units alongside the 2(1H)-pyridinone, 5-ethyl-4-hydroxy- core could lead to materials that change their shape or color upon irradiation. While specific research on the 5-ethyl derivative is nascent, the foundational principles established with other 4-hydroxy-2-pyridones are directly applicable.

Role in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The 4-hydroxy-2-pyridinone scaffold is an excellent chelating ligand for a variety of metal ions. The deprotonated hydroxyl and carbonyl oxygen atoms form a stable five-membered chelate ring with metal centers. This strong binding affinity has been widely exploited in a medicinal context for iron chelation. However, in materials science, this property is being harnessed for the construction of Metal-Organic Frameworks (MOFs). MOFs are highly porous materials with applications in gas storage, separation, and catalysis. nih.govnih.govmdpi.com

The 2(1H)-pyridinone, 5-ethyl-4-hydroxy- ligand can be used to create MOFs with specific pore sizes and chemical environments. The ethyl group can project into the pores, influencing the selective adsorption of guest molecules. While the majority of hydroxypyridinone-based MOF research has utilized other derivatives, the fundamental coordination chemistry is transferable to the 5-ethyl analog. rsc.org

Table 2: Potential Metal-Organic Frameworks with 2(1H)-Pyridinone, 5-ethyl-4-hydroxy-

| Metal Ion | Potential MOF Structure | Potential Application |

| Zinc(II) | 3D porous framework | Gas storage (e.g., CO2, CH4) |

| Copper(II) | 2D layered structure | Heterogeneous catalysis |

| Lanthanide(III) | Luminescent framework | Chemical sensing, anti-counterfeiting |

Application in Catalysis as a Ligand or Organocatalyst

The versatility of the 2(1H)-pyridinone, 5-ethyl-4-hydroxy- structure extends to the field of catalysis. As a ligand, it can coordinate to a metal center and modulate its catalytic activity. The electronic properties of the pyridinone ring can be tuned through substitution, thereby influencing the performance of the metal catalyst in various organic transformations.

Furthermore, the compound itself has the potential to act as an organocatalyst. The presence of both acidic (hydroxyl) and basic (carbonyl/ring nitrogen) sites within the same molecule allows it to activate substrates through hydrogen bonding, mimicking the active sites of some enzymes. While specific catalytic applications of the 5-ethyl derivative are yet to be fully explored, related pyridinone structures have shown promise in promoting reactions such as aldol (B89426) and Michael additions. nih.gov

Development of Functional Materials Incorporating 2(1H)-Pyridinone, 5-ethyl-4-hydroxy- Derivatives

The core structure of 2(1H)-pyridinone, 5-ethyl-4-hydroxy- serves as a versatile scaffold for the development of a wide array of functional materials. By chemically modifying the hydroxyl, amino, or ethyl groups, a diverse library of derivatives with tailored properties can be synthesized.

One promising area is the development of photochromic materials. By attaching a photo-switchable molecule, such as a spiropyran or azobenzene, to the pyridinone core, materials that change color reversibly upon exposure to light can be created. nih.gov These materials have potential applications in optical data storage, smart windows, and anti-counterfeiting technologies. The pyridinone's hydrogen-bonding capabilities can help to stabilize the different isomeric states of the photochromic unit.

Advanced Methodologies and Innovative Approaches in 2 1h Pyridinone, 5 Ethyl 4 Hydroxy Research

Microfluidic Synthesis and Screening of 2(1H)-Pyridinone, 5-ethyl-4-hydroxy- Derivatives

The synthesis and screening of novel chemical entities have been revolutionized by microfluidic technologies, also known as microreactors. These systems offer unparalleled control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and the ability to perform high-throughput screening on a nanomole scale. scienceintheclassroom.orgdeheerbv.comufluidix.com For the synthesis of 2(1H)-pyridinone derivatives, microreactors provide a platform for rapid optimization of reaction conditions, such as the condensation reactions often used to form the pyridinone ring. iipseries.org

The key advantages of using microfluidics for synthesizing derivatives of 2(1H)-Pyridinone, 5-ethyl-4-hydroxy- include:

Rapid Reaction Optimization: The ability to run hundreds or thousands of reactions in parallel allows for the rapid screening of catalysts, solvents, and temperature conditions. deheerbv.comrsc.org This is crucial for identifying optimal conditions for derivatization at various positions on the pyridinone ring.

Enhanced Safety: The small reaction volumes inherent to microfluidic chips minimize risks associated with exothermic reactions or the handling of hazardous reagents.

Minimal Material Consumption: High-throughput experimentation can be performed using as little as 0.02 milligrams of a substrate per reaction, which is critical when working with precious or newly synthesized core structures. scienceintheclassroom.org

Improved Yield and Purity: Precise control over stoichiometry and residence time often leads to cleaner reactions with fewer by-products compared to traditional batch synthesis.

The screening process is seamlessly integrated with synthesis. By coupling microreactors with high-throughput analysis techniques like mass spectrometry, researchers can quickly identify successful reaction conditions and promising derivatives. scienceintheclassroom.org This automated, miniaturized approach drastically reduces the time from initial synthesis to lead identification.

Table 1: Comparison of Batch vs. Microfluidic Synthesis for a Hypothetical Pyridinone Derivative

Parameter Conventional Batch Synthesis Microfluidic Synthesis Advantage of Microfluidics Reaction Scale Grams Nanomoles to Micromoles Minimal material consumption Reaction Time Hours to Days Seconds to Minutes Drastic reduction in optimization time Yield Variable (e.g., 50-70%) Often Higher (e.g., >85%) Improved efficiency and less waste Screening Throughput Low (1-10 reactions/day) High (>1000 reactions/day) Rapid discovery of new derivatives Heat & Mass Transfer Often limited Excellent Better reaction control and fewer side products

Artificial Intelligence and Machine Learning in Predicting Properties and Reactions

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in medicinal chemistry and materials science, enabling the rapid prediction of molecular properties and reaction outcomes. nih.govmdpi.com For derivatives of 2(1H)-Pyridinone, 5-ethyl-4-hydroxy-, these computational approaches can forecast a wide range of characteristics, saving significant time and resources compared to traditional experimental methods. nih.govintuitionlabs.ai

ML models can be trained on large datasets of existing molecules to predict:

Physicochemical Properties: Crucial parameters like solubility, lipophilicity (logP), and pKa can be accurately estimated, guiding the design of derivatives with optimal pharmacokinetic profiles.

Biological Activity and Toxicity: AI can screen virtual libraries of pyridinone derivatives against specific biological targets, predicting their binding affinity and potential off-target effects or toxicity. nih.gov This accelerates the identification of promising drug candidates.

Thermophysical Properties: For materials science applications, ML models can predict properties like density, stability, and electronic characteristics under various conditions. bohrium.comresearchgate.net

Deep learning models, such as message-passing neural networks (MPNNs) and generative adversarial networks (GANs), are particularly powerful. nih.gov They can learn directly from molecular structures to generate novel pyridinone derivatives with a desired set of properties, effectively navigating the vast chemical space to find optimized compounds. nih.govmdpi.com

Table 2: Application of AI/ML in the Development of 2(1H)-Pyridinone, 5-ethyl-4-hydroxy- Derivatives

AI/ML Application Predicted Property / Outcome Impact on Research QSAR Modeling Biological activity (e.g., IC50) Prioritizes synthesis of most potent compounds Deep Neural Networks (DNNs) ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profile Reduces late-stage failures by identifying problematic compounds early Generative Adversarial Networks (GANs) Novel molecular structures with desired properties Automated de novo design of optimized derivatives nih.gov Light Gradient Boosting Machine (LightGBM) Thermophysical properties (e.g., density, stability) Aids in the design of pyridinone-based materials [1, 2] Reaction Informatics Optimal reaction conditions and yield prediction Accelerates synthesis planning and process chemistry

Spectroscopic Techniques for In Situ Reaction Monitoring of 2(1H)-Pyridinone, 5-ethyl-4-hydroxy- Synthesis

Understanding and optimizing the synthesis of 2(1H)-Pyridinone, 5-ethyl-4-hydroxy- requires detailed knowledge of reaction kinetics, pathways, and the influence of various parameters. ufluidix.com In situ (in the reaction mixture) spectroscopic techniques, particularly Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide real-time monitoring of chemical transformations as they occur. [7, 8, 9]

These non-invasive methods allow researchers to:

Track Reactant Consumption and Product Formation: By monitoring the characteristic vibrational frequencies of functional groups, scientists can observe the disappearance of starting materials and the appearance of the pyridinone product in real time. [8, 10] For instance, in a typical cyclization reaction, one could track the decrease of a nitrile or ester carbonyl peak and the emergence of the pyridone carbonyl and N-H peaks.

Identify and Characterize Intermediates: Transient or unstable intermediates that are difficult to isolate can be detected, providing crucial insights into the reaction mechanism.

Determine Reaction Kinetics: The rate of reaction can be accurately calculated from the concentration profiles of reactants and products over time, allowing for precise optimization of conditions. bohrium.com

Ensure Process Stability: In continuous flow or large-scale synthesis, in situ monitoring ensures the reaction is proceeding as expected and maintains high efficiency. rsc.org

The combination of Raman spectroscopy with chemometric analysis, a form of machine learning, can create powerful predictive models that translate raw spectral data into precise concentration measurements in real time. [4, 12]

**Table 3: Key Vibrational Bands for In Situ Monitoring of a Hypothetical Pyridinone Synthesis**```html

Molecule Type Functional Group Typical Wavenumber (cm-1) (FTIR/Raman) Observation During Reaction Starting Material (e.g., an enamine) C=C Stretch ~1650-1600 Signal decreases over time Starting Material (e.g., a malonate derivative) Ester C=O Stretch ~1750-1730 Signal decreases over time Product: 2(1H)-Pyridinone Amide C=O Stretch ~1680-1640 Signal increases over time Product: 2(1H)-Pyridinone N-H Stretch ~3400-3200 Signal increases over time Product: 4-Hydroxy group O-H Stretch ~3600-3200 (broad) Signal appears and stabilizes

Advanced Microscopy Techniques for Material Characterization

When 2(1H)-Pyridinone, 5-ethyl-4-hydroxy- or its derivatives are incorporated into materials such as polymers, films, or crystalline solids, advanced microscopy techniques are essential for characterizing their structure and morphology at the micro- and nanoscale. Techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) provide detailed information that links material structure to function.

nih.govntmdt.nl

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface topography and composition of materials. For a pyridinone-containing composite, SEM can reveal information about the dispersion of the compound within a polymer matrix, identify crystal morphology, or assess surface quality and defect distribution. researchgate.netWhen coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also map the elemental distribution on the surface, confirming the presence and location of the nitrogen-containing pyridinone.

nih.gov

Atomic Force Microscopy (AFM): AFM provides ultra-high-resolution 3D images of a material's surface. It is particularly useful for quantifying surface roughness and characterizing nanoscale features. nih.govresearchgate.netBeyond topography, AFM can operate in different modes to map local mechanical properties (like stiffness or adhesion) and electrical properties. This is invaluable for understanding how the incorporation of a pyridinone derivative affects the physical characteristics of a host material. The combination of AFM with Raman spectroscopy (TERS - Tip-Enhanced Raman Scattering) offers the potential for chemical identification at a spatial resolution far beyond the diffraction limit of light.

ntmdt.nl

These microscopy techniques are crucial for quality control and for understanding the structure-property relationships in the development of new materials based on the 2(1H)-Pyridinone, 5-ethyl-4-hydroxy- scaffold.

Compound Reference Table

Compound Name 2(1H)-Pyridinone, 5-ethyl-4-hydroxy- 2-Pyridone 2-hydroxy pyridine (B92270) 3-bromopyridine Camptothecin Irinotecan Nevirapine Nicotinamide Salicylic acid Topotecan

Future Directions and Emerging Research Avenues for 2 1h Pyridinone, 5 Ethyl 4 Hydroxy

Exploration of Novel Synthetic Pathways and Methodologies

The advancement of synthetic organic chemistry continues to provide innovative and efficient routes to pyridinone cores. Future research is geared towards methodologies that offer higher yields, greater stereoselectivity, and more environmentally benign conditions.

Key emerging strategies include:

Multi-Component Reactions (MCRs): The use of one-pot, multi-component reactions is a promising avenue. For instance, a four-component synthesis of 3,4-dihydro-2-pyridone derivatives has been reported using reagents like Meldrum's acid, methyl acetoacetate, an aldehyde, and ammonium acetate under solvent-free conditions, which is an efficient and environmentally friendly approach. nih.gov

Novel Catalysis: Research into new catalytic systems is expected to yield significant improvements. The use of solid-supported catalysts, such as silica-supported sulfuric acid (SiO2-Pr-SO3H), has been shown to be effective for the synthesis of dihydropyridone derivatives, offering advantages like high yields and easy handling. nih.gov

Alternative Energy Sources: Microwave-assisted synthesis has demonstrated the ability to significantly reduce reaction times and improve yields in the oxidation of related heterocycles to form 3,4-dihydro-2(1H)-pyridones. nih.gov Similarly, the exploration of visible light-induced reactions, such as singlet oxygen [2+4] cycloadditions, presents a novel approach to forming the pyridinone ring system. thegoodscentscompany.com

Established Condensation Reactions: Traditional methods, such as the condensation of enaminones with ketenes or the reaction of ethyl aminocrotonates with malonic acid derivatives, continue to be refined for the synthesis of 4-hydroxy-2-pyridone structures. researchgate.netresearchgate.net These established routes provide a foundation for developing new variations with broader functional group tolerance. nih.govfrontiersin.org

A summary of promising synthetic approaches is detailed in the table below.

| Methodology | Key Features | Potential Advantages |

| Multi-Component Reactions | One-pot synthesis involving three or more reactants. | High efficiency, reduced waste, operational simplicity. nih.gov |

| Solid-Supported Catalysis | Use of catalysts like SiO2-Pr-SO3H. | High yields, easy catalyst removal, environmentally friendly. nih.gov |

| Microwave-Assisted Synthesis | Application of microwave irradiation as an energy source. | Drastically reduced reaction times, improved yields. nih.gov |

| Photochemical Reactions | Utilization of visible light to induce cycloadditions. | Novel reaction pathways, potential for high selectivity. thegoodscentscompany.com |

Deeper Computational Insights into Reactivity and Properties

Computational chemistry provides powerful tools for predicting and understanding the behavior of molecules like 2(1H)-Pyridinone, 5-ethyl-4-hydroxy-. Future research will increasingly rely on theoretical models to guide synthetic efforts and predict biological activity.

Areas for deeper computational exploration include:

Density Functional Theory (DFT): DFT calculations are instrumental in determining optimized geometrical configurations, molecular electrostatic potential (MEP), and global reactivity descriptors. nih.gov These calculations can predict the most likely sites for nucleophilic and electrophilic attack, providing insight into the molecule's reactivity. nih.gov

Frontier Molecular Orbital (FMO) Analysis: The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding chemical stability and reactivity. A small HOMO-LUMO energy gap suggests higher reactivity, which can be correlated with potential biological interactions. nih.gov

Tautomeric and Isomeric Stability: Computational studies can elucidate the stability of different isomeric forms. For pyridinones, theoretical calculations have confirmed that the pyridinone form is generally favored over the corresponding hydroxypyridine tautomer, particularly under physiological conditions. nih.govfrontiersin.org

Molecular Docking: In silico docking studies are used to predict the binding affinity and orientation of pyridinone derivatives within the active sites of biological targets, such as proteins and enzymes. nih.gov This helps in prioritizing compounds for synthesis and in vitro testing.

The table below summarizes key computational methods and their applications.

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Calculation of electronic structure and geometry. | Reactivity indices, molecular electrostatic potential, stable conformations. nih.govnih.gov |

| FMO Analysis (HOMO-LUMO) | Evaluation of frontier molecular orbitals. | Chemical reactivity, kinetic stability, electronic transitions. nih.gov |

| Molecular Electron Density Theory | Analysis of electron density changes during reactions. | Understanding reaction mechanisms and polarity. growingscience.com |

| Molecular Docking | Simulation of ligand-protein interactions. | Prediction of binding modes and affinity for biological targets. nih.gov |

Identification of Undiscovered Biological Targets and Mechanisms (non-human, in vitro)

While pyridinone derivatives are known for a range of biological activities, future research aims to identify novel, specific molecular targets and elucidate their mechanisms of action through in vitro studies. nih.govfrontiersin.org The focus is on non-human systems and cellular assays to understand fundamental biochemical interactions.

Emerging research avenues include:

Enzyme Inhibition: Pyridinone scaffolds can be designed to interact with various enzymes. For example, related quinolinone structures have been investigated as inhibitors of topoisomerase IIβ, and 4-arylcoumarin analogues, which share structural similarities, are known to inhibit tubulin polymerization. nih.govmdpi.com

Modulation of Protein-Protein Interactions: The pyridinone core can serve as a scaffold for developing inhibitors of protein-protein interactions, which are implicated in numerous biological processes. frontiersin.org

Ion Chelation: The 4-hydroxy-pyridinone moiety is an effective bidentate chelator for metal ions. The coordination ability of similar hydroxypyridinones with ions like Fe³⁺ has been studied extensively, suggesting potential applications where metal ion sequestration is relevant. researchgate.net

Phenotypic Screening: The use of cell-based phenotypic assays can uncover unexpected biological activities. For instance, a 4-amino-2-pyridone derivative was identified through screening in HepG2 cells as an inhibitor of PCSK9 secretion, a protein involved in cholesterol regulation. unipd.it A compound closely related to the title compound, 5-Ethyl-1-Phenyl-2-(1H)-Pyridone, was studied for its in vitro effects on secreted and cell-associated TNF-α. scirp.org

| Research Area | In Vitro Model/Target | Potential Mechanism of Action |

| Enzyme Inhibition | Topoisomerase IIβ, Tubulin | Interference with DNA replication or cytoskeletal dynamics. nih.govmdpi.com |

| Protein Secretion | PCSK9 in HepG2 cells | Inhibition of gene transcription or protein secretion pathways. unipd.it |

| Cytokine Modulation | TNF-α (cell-associated and secreted) | Alteration of inflammatory signaling pathways. scirp.org |

| Metal Ion Chelation | Iron (Fe³⁺) | Sequestration of metal ions, affecting their biological availability. researchgate.net |

Expanding Applications in Advanced Materials and Nanotechnology

The structural features of 2(1H)-Pyridinone, 5-ethyl-4-hydroxy- make it an attractive building block for the development of novel materials and for applications in nanotechnology. Its ability to be functionalized at multiple positions allows for the tuning of its physicochemical properties. nih.gov

Future directions in this area may include:

Functional Polymers: The pyridinone moiety can be incorporated into polymer backbones or as pendant groups to create functional materials with specific optical, electronic, or recognition properties. The hydrogen bonding capabilities of the scaffold can influence polymer morphology and properties. nih.gov

Organic Electronics: Pyridinone-based structures could be explored for their potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where heterocyclic compounds often play a key role as electron-transporting or light-harvesting materials.

Nanoparticle Functionalization: As a ligand, 2(1H)-Pyridinone, 5-ethyl-4-hydroxy- could be used to functionalize the surface of nanoparticles, such as quantum dots or gold nanoparticles. This could enhance their stability, solubility in different media, and introduce specific functionalities for sensing or imaging applications.

Self-Assembling Systems: The hydrogen bond donor and acceptor sites on the pyridinone ring make it a candidate for designing molecules that undergo predictable self-assembly into supramolecular structures like gels, liquid crystals, or nanotubes. frontiersin.org

Interdisciplinary Research Integrating 2(1H)-Pyridinone, 5-ethyl-4-hydroxy- with Other Scientific Fields

The full potential of 2(1H)-Pyridinone, 5-ethyl-4-hydroxy- will be realized through collaborations that bridge traditional scientific disciplines.

Key interdisciplinary integrations include:

Medicinal Chemistry and Computational Biology: The tight integration of synthetic chemistry, in vitro biological screening, and in silico modeling represents the modern drug discovery paradigm. nih.govmdpi.com Computational predictions can guide the synthesis of targeted derivatives, which are then evaluated in biological assays, creating an efficient feedback loop for optimization.

Materials Science and Synthetic Chemistry: The design of advanced materials requires a deep understanding of molecular structure and synthesis. Chemists can create novel pyridinone-based monomers and building blocks, while materials scientists can characterize their properties and fabricate them into functional devices.

Agricultural Science: Pyridinone alkaloids found in nature exhibit a range of biological properties, including antifungal and insecticidal activity. researchgate.net Interdisciplinary research could lead to the development of new, effective agrochemicals based on the 5-ethyl-4-hydroxy-2(1H)-pyridinone scaffold.

Chemical Biology: The development of pyridinone-based molecular probes can help to investigate complex biological systems. By attaching fluorescent tags or reactive groups, these probes can be used to identify and study the function of their biological targets within cells. frontiersin.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-ethyl-4-hydroxy-2(1H)-pyridinone, and how do reaction conditions influence yield?

- Methodology : A Negishi cross-coupling strategy (commonly used for bipyridine derivatives) could be adapted by substituting methyl groups with ethyl moieties at position 4. For example, coupling 2-hydroxy-4-methylpyridine with ethyl halides under palladium catalysis. Hydroxylation at position 4 may require selective oxidation or protection/deprotection strategies (e.g., using AcOH/EtOH under reflux ).

- Data Note : Related compounds like 4-hydroxy-6-methyl-2(1H)-pyridinone (CAS 3749-51-7) have been synthesized via direct cyclization of substituted acrylamides .

Q. How can tautomerism between 2(1H)-pyridinone and 2-pyridinol forms be experimentally resolved for this compound?

- Methodology : Use ¹H/¹³C NMR in deuterated solvents (DMSO-d₆ or CDCl₃) to detect keto-enol tautomerism. The hydroxy group at position 4 and the ethyl group at position 5 may stabilize the keto form. Compare spectral data with structurally similar compounds like 5-chloro-4-hydroxy-2(1H)-pyridinone (Gimeracil), where tautomerism is suppressed due to electron-withdrawing substituents .

- Analytical Validation : Mass spectrometry (EI-MS) can confirm molecular weight (C₇H₉NO₂: 139.15 g/mol) and fragmentation patterns .

Q. What chromatographic methods are optimal for purifying 5-ethyl-4-hydroxy-2(1H)-pyridinone?

- Methodology : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) is recommended. Adjust pH to 3–4 to enhance solubility and reduce tailing. For preliminary purification, silica gel chromatography using ethyl acetate/hexane (3:7) gradients can isolate intermediates .

Advanced Research Questions

Q. How does the ethyl substituent at position 5 affect electronic properties and reactivity compared to methyl or halogen substituents?

- Methodology : Perform DFT calculations (e.g., Gaussian 09) to compare electron density maps and frontier molecular orbitals. Experimental validation via cyclic voltammetry can quantify redox potentials. Ethyl groups are electron-donating, potentially increasing nucleophilicity at position 6 compared to 5-chloro derivatives (e.g., Gimeracil ).

- Case Study : In 4-hydroxy-6-methyl-2(1H)-pyridinone, methyl groups enhance π-stacking in crystal structures, whereas ethyl may introduce steric hindrance .

Q. What are the mechanistic pathways for potential bioactivity of this compound in enzyme inhibition studies?